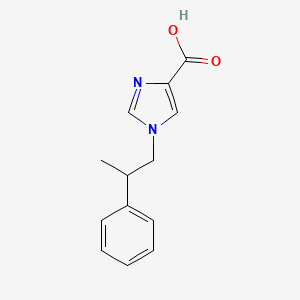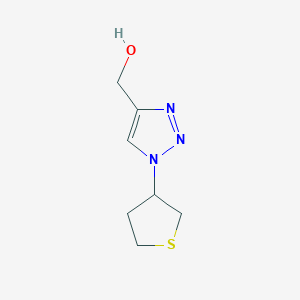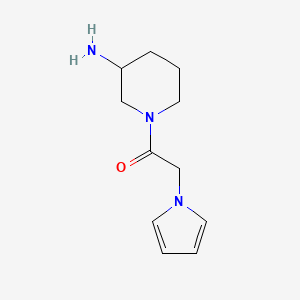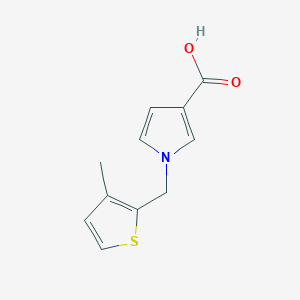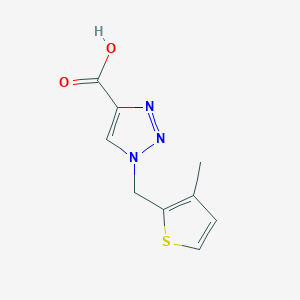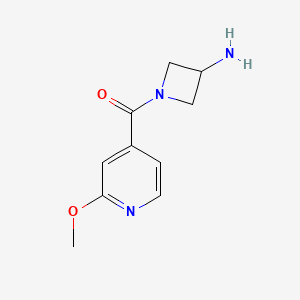
2-Cyclopentyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which are key components of this compound, has been widely studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a piperidin-1-yl group, and a 2-hydroxyethyl group attached to an ethan-1-one backbone.Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Spectroscopic Characterization and Biological Applications
A compound structurally similar to 2-Cyclopentyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one was synthesized and characterized using various spectroscopic techniques. The compound's thermal stability was assessed, and its cytotoxicity was evaluated for potential biological applications. Furthermore, the compound's interaction with human serum albumin was studied to understand its pharmacokinetic nature, hinting at possible medical applications. Molecular docking studies provided insights into the potential of new molecules in carrier protein (Govindhan et al., 2017).
Synthesis and Antibacterial Activity
Compounds with structural similarities to this compound were synthesized and demonstrated antibacterial activity. The synthesis process involved microwave irradiation, and the structures of the newly synthesized compounds were established by spectral data. This suggests the potential use of such compounds in developing antibacterial agents (Merugu et al., 2010).
Catalytic Applications in Polymerization
Research indicates that compounds containing cyclopentyl and piperidinyl groups can act as catalysts in polymerization processes. For example, palladium(II) complexes involving such compounds exhibited high catalytic activity for the polymerization of methyl methacrylate, indicating potential industrial applications in material science (Kim et al., 2014).
Synthesis of Fragrance Compounds
Cyclopentanone derivatives, potentially related to the compound of interest, were synthesized under specific conditions involving piperidine. These synthesized compounds can be used as synthetic fragrances, suggesting applications in the fragrance industry (Abbasov et al., 2019).
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-10-7-12-5-8-15(9-6-12)14(17)11-13-3-1-2-4-13/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDNLJWUMMBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


